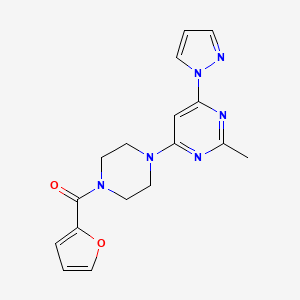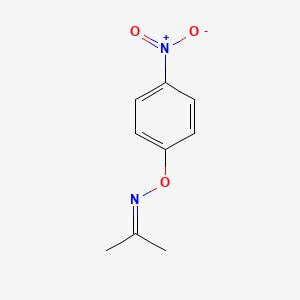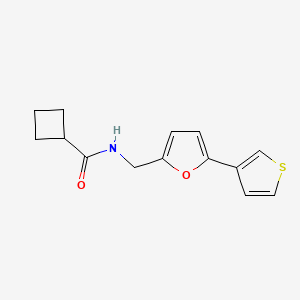
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Characterization
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide, while not directly studied, is related to compounds that have been synthesized and characterized in various research contexts. For example, the synthesis and characterization of related research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), have been reported. These studies involve identifying and differentiating isomers, and performing extensive analytical characterizations using various chromatographic, spectroscopic, and mass spectrometric platforms (McLaughlin et al., 2016).
Pharmacological and Biological Research
The pharmacological activities of compounds related to this compound, such as the AB-CHMFUPPYCA isomers, remain to be explored. These research chemicals have potential applications in the study of various pharmacological effects, but their specific impacts and mechanisms of action are yet to be determined (Franz et al., 2017).
Imaging Applications
Related compounds have been used in the development of PET imaging agents. For instance, [11C]CPPC, a derivative with a furan-carboxamide component, has been developed for imaging reactive microglia in various neuropsychiatric disorders. Such compounds are valuable in neuroinflammation research, particularly in studying diseases like Alzheimer's and Parkinson's (Horti et al., 2019).
Antimicrobial and Antiviral Research
Furan-carboxamide derivatives, closely related to the compound , have shown potential as inhibitors of lethal H5N1 influenza A viruses. Systematic structure–activity relationship studies on these derivatives revealed their significant influence on anti-influenza activity, highlighting their potential in antiviral research (Yongshi et al., 2017).
Material Science and Chemistry
In the field of material science and chemistry, related compounds have been synthesized and analyzed for various properties. For example, the cyclometallation of N, N-dimethyl-3-furancarbothioamide with palladium(II), platinum(II), ruthenium(II), and rhodium(III) has been studied, indicating potential applications in catalysis and material synthesis (Nonoyama, 1990).
properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(10-2-1-3-10)15-8-12-4-5-13(17-12)11-6-7-18-9-11/h4-7,9-10H,1-3,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZOYSQMMKZQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2860113.png)

![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)
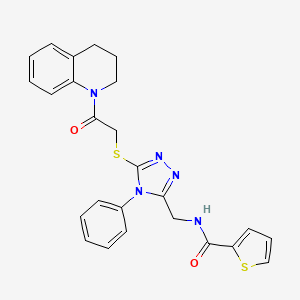
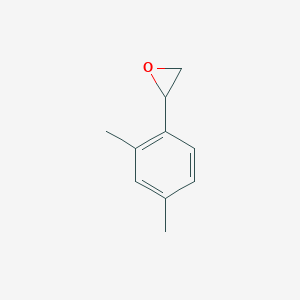
![N-[3-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860120.png)

![2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2860125.png)


